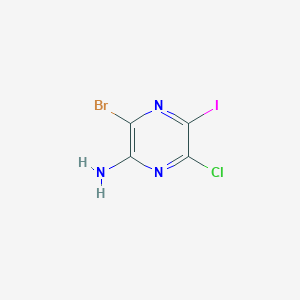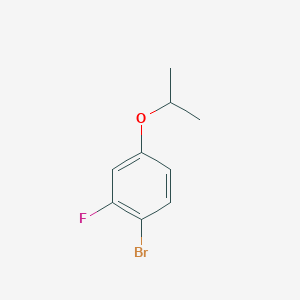
5-Bromo-4-metil-2-(metiltio)pirimidina
Descripción general
Descripción
5-Bromo-4-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 g/mol . It is typically stored at room temperature and can exist in either solid or liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 . The compound’s structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that 5-Bromo-4-methyl-2-(methylthio)pyrimidine may undergo similar reactions.Physical and Chemical Properties Analysis
5-Bromo-4-methyl-2-(methylthio)pyrimidine has a molecular weight of 219.10 g/mol . It has a topological polar surface area of 51.1 Ų and a complexity of 112 . It has no hydrogen bond donors but has three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Materia prima farmacéutica e intermedia
5-Bromo-4-metil-2-(metiltio)pirimidina: se utiliza como materia prima e intermedia en la fabricación farmacéutica . Su estructura molecular permite la síntesis de diversos compuestos terapéuticos. La ligera solubilidad del compuesto en agua (0,42 g/L) y su estabilidad bajo gas inerte lo hacen adecuado para reacciones controladas en la síntesis de fármacos.
Síntesis orgánica
En el campo de la química orgánica, este compuesto sirve como precursor para reacciones de sustitución nucleofílica . Se somete a metalación directa, proporcionando una vía para sintetizar derivados heteroarílicos sustituidos, que son valiosos para crear moléculas orgánicas complejas.
Ciencia de materiales
Las propiedades del compuesto se exploran en la ciencia de los materiales para el desarrollo de nuevos materiales. Su reactividad bajo irradiación de microondas y su capacidad para someterse a metalación son de particular interés para crear nuevos materiales con propiedades electrónicas o fotónicas específicas .
Investigación biológica
En biología, los derivados de pirimidina se investigan por su papel en los procesos biológicos y como posibles moléculas bioactivas. El grupo metiltio en This compound podría ser de interés para estudiar su interacción con los sistemas biológicos .
Seguridad y manejo en entornos de investigación
El perfil de seguridad y las precauciones de manejo del compuesto son esenciales para su aplicación en entornos de investigación. Se clasifica con declaraciones de peligro por irritación de la piel y los ojos, y se recomiendan condiciones específicas de almacenamiento para mantener su estabilidad .
Safety and Hazards
5-Bromo-4-methyl-2-(methylthio)pyrimidine is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, serious eye damage, and skin irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRTOTWPGVKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)






![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)

